Pyridine, 5-nitro-2-propyl-
Overview
Description
Pyridine, 5-nitro-2-propyl-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₄N Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 5-nitro-2-propyl- typically involves nitration and alkylation reactions. One common method is the nitration of pyridine using dinitrogen pentoxide (N₂O₅) in an organic solvent, which produces the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water to yield 3-nitropyridine . Subsequent alkylation with propyl halides under basic conditions can introduce the propyl group at the 2-position of the pyridine ring .
Industrial Production Methods: Industrial production of Pyridine, 5-nitro-2-propyl- often involves large-scale nitration and alkylation processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 5-nitro-2-propyl- undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), amines
Reduction: Tin(II) chloride (SnCl₂), hydrochloric acid (HCl)
Major Products:
Reduction: Amino derivatives of pyridine
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Pyridine, 5-nitro-2-propyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine, 5-nitro-2-propyl- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The propyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body .
Comparison with Similar Compounds
3-Nitropyridine: Similar in structure but lacks the propyl group.
4-Nitropyridine: Another nitro-substituted pyridine with different substitution patterns and reactivity.
2-Propylpyridine: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness: Pyridine, 5-nitro-2-propyl- is unique due to the combined presence of both the nitro and propyl groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential for reduction and substitution reactions, while the propyl group increases its lipophilicity and membrane permeability .
Properties
IUPAC Name |
5-nitro-2-propylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-7-4-5-8(6-9-7)10(11)12/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBQOPXFQBEXDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.